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(Chloromethyl)methyldiphenylsilane - 18407-40-4

(Chloromethyl)methyldiphenylsilane

Catalog Number: EVT-3324695
CAS Number: 18407-40-4
Molecular Formula: C14H15ClSi
Molecular Weight: 246.8 g/mol
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Product Introduction

(Chloromethyl)dimethylchlorosilane

Compound Description: (Chloromethyl)dimethylchlorosilane is a silylating reagent utilized in a two-step process to address selectivity issues in the N-methylation of a pyrimidone intermediate during the synthesis of the active pharmaceutical ingredient, raltegravir []. This process involves silylation with (chloromethyl)dimethylchlorosilane followed by desilylation. The methodology effectively minimizes the content of O-methylated impurities in the final drug substance, while also offering advantages in terms of environmental impact, cost, and operational simplicity compared to alternative approaches [].

2-(Chloromethyl)-2,1-borazaronaphthalene

Compound Description: 2-(Chloromethyl)-2,1-borazaronaphthalene serves as a versatile building block in the synthesis of azaborines, functioning as an electrophile in substitution reactions with a wide range of nucleophiles []. This compound enables the facile synthesis and functionalization of azaborines, mimicking the role of benzylic halides in the synthesis of benzyl amines, ethers, and esters [].

5-(Chloromethyl)furfural (CMF)

Compound Description: 5-(Chloromethyl)furfural (CMF) is a crucial platform molecule derived from carbohydrates, garnering significant attention as a more practical alternative to 5-(hydroxymethyl)furfural (HMF) []. Its advantage lies in its high-yield production from raw biomass under mild conditions, coupled with its stability and hydrophobicity, which simplifies isolation [, ]. CMF finds applications in various sectors, serving as a precursor for biofuels, renewable polymers, specialty chemicals, and value-added agrochemical and pharmaceutical products [, ].

Overview

(Chloromethyl)methyldiphenylsilane is a chemical compound with the molecular formula C14_{14}H15_{15}ClSi and a molecular weight of 246.80 g/mol. This compound is characterized by a silicon atom bonded to a chloromethyl group, a methyl group, and two phenyl groups. It is also known by several synonyms, including chloromethyldiphenylsilane and methyldiphenylchlorosilane. The compound is primarily utilized in various industrial applications, particularly in the agrochemical, pharmaceutical, and dyestuff sectors .

Source and Classification

(Chloromethyl)methyldiphenylsilane is classified as an organosilicon compound. It is commercially available from various chemical suppliers, including Thermo Scientific and Sigma-Aldrich, where it is sold under its CAS number 18407-40-4 . The compound's structure allows it to participate in diverse chemical reactions, making it valuable in both research and industrial settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of (chloromethyl)methyldiphenylsilane can be achieved through several methods. One primary approach involves the reaction of dichlorodimethylsilane with phenyllithium. This method allows for the introduction of both the chloromethyl and phenyl groups onto the silicon atom.

Another method includes hydrolysis reactions that can yield silanols or siloxanes under specific conditions. The synthesis often requires careful control of reaction conditions to avoid unwanted side reactions, such as polymerization or degradation .

Reaction Conditions

  • Reagents: Dichlorodimethylsilane, phenyllithium.
  • Conditions: Typically performed under inert atmospheres to prevent moisture interference.
Molecular Structure Analysis

Structure and Data

The molecular structure of (chloromethyl)methyldiphenylsilane can be represented as follows:

C6H5Si(C6H5)(CH3)Cl\text{C}_6\text{H}_5-\text{Si}(\text{C}_6\text{H}_5)(\text{CH}_3)\text{Cl}

The InChI key for this compound is SSQOSTRUDOUBJZ-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases. The compound features a silicon atom central to its structure, bonded to two phenyl groups (C6_6H5_5), one methyl group (CH3_3), and one chloromethyl group (CH2_2Cl).

Spectroscopic Data

Spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the structure of (chloromethyl)methyldiphenylsilane. The characteristic peaks in these spectra correspond to the functional groups present in the molecule.

Chemical Reactions Analysis

Types of Reactions

(Chloromethyl)methyldiphenylsilane undergoes several types of chemical reactions:

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
  • Hydrolysis: Reacts with water to produce silanols and hydrochloric acid.
  • Oxidation: Can be oxidized to form silanols or siloxanes under specific conditions .

Major Products

  • Substitution Products: Aminosilanes, alkoxysilanes, or thiolsilanes.
  • Hydrolysis Products: Silanols and hydrochloric acid.
  • Oxidation Products: Silanols or siloxanes.
Mechanism of Action

The mechanism of action for (chloromethyl)methyldiphenylsilane primarily involves nucleophilic substitution reactions where the chloromethyl group acts as a leaving group. This allows for the formation of various derivatives depending on the nucleophile involved. For example:

  1. Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to chlorine.
  2. Formation of New Bonds: A new bond forms between the nucleophile and silicon while releasing chloride ion.

This mechanism is fundamental in synthetic organic chemistry, providing pathways for creating complex organosilicon compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 246.80 g/mol
  • Boiling Point: Approximately 294°C
  • Appearance: Typically a colorless liquid that may have a pungent odor.
  • Solubility: Reacts with water; therefore, it is considered moisture-sensitive .

Chemical Properties

  • Reactivity: Sensitive to moisture; reacts vigorously with strong bases.
  • Hazards: Irritating to skin and eyes; appropriate safety measures should be taken during handling.
Applications

(Chloromethyl)methyldiphenylsilane has several scientific uses:

  • Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
  • Pharmaceuticals: Serves as an intermediate in drug synthesis.
  • Dyestuffs: Employed in producing dyes due to its reactive functional groups .

Its versatility makes it an important compound in various fields of research and industry, particularly where organosilicon chemistry plays a crucial role in developing new materials and chemicals.

Synthetic Methodologies and Reaction Mechanisms

Nucleophilic Substitution Pathways for Chloromethyl Group Introduction

Nucleophilic substitution represents the predominant methodology for synthesizing (chloromethyl)methyldiphenylsilane (C₁₃H₁₃ClSi), particularly through Grignard-based pathways. The reaction involves the controlled addition of phenylmagnesium bromide to methyldichlorosilane, followed by precise chlorination steps. This process exploits the differential reactivity of silicon-chlorine bonds toward organometallic reagents, enabling sequential functionalization [1] .

Stoichiometric optimization critically influences product distribution and yield. Experimental data demonstrate that increasing the Grignard reagent concentration to four equivalents relative to the silicon substrate achieves optimal conversion rates of approximately 74% yield. Lower ratios (below 3:1) result in incomplete conversion, while higher ratios (exceeding 5:1) provide diminishing returns and increase processing costs without significant yield improvements. This stoichiometric balance prevents the formation of triphenylsilane byproducts while ensuring complete consumption of the dichlorosilane precursor [1].

Temperature control emerges as a critical variable in pathway optimization. Studies demonstrate that maintaining temperatures between -30°C to -10°C favors selective monoaddition while suppressing undesirable diaddition products. The activation energy for Grignard reactions with chlorosilanes is approximately 52 kJ/mol, necessitating precise thermal management. Reaction kinetics analysis reveals that extended durations of 12-16 hours at controlled temperatures maximize conversion while minimizing decomposition byproducts [1].

Table 1: Solvent Effects on Nucleophilic Substitution Efficiency

Solvent SystemYield (%)Reaction Time (h)Byproduct Formation
Diethyl ether7412<5%
Tetrahydrofuran68812%
Toluene62188%
Dibutyl ether71146%

Solvent coordination effects significantly impact reaction efficiency. Diethyl ether demonstrates superior performance compared to tetrahydrofuran, providing higher yields and better reaction control. The coordinating ability of the solvent modulates the nucleophilicity of the Grignard reagent and the electrophilicity of the silicon center. Non-coordinating solvents like dibutyl ether and toluene minimize redistribution side reactions, which are prevalent in polar aprotic media like hexamethylphosphoric triamide (yielding 63-72% redistribution products) [1].

Lewis Acid-Mediated Electrophilic Activation Strategies

Lewis acid catalysts enable alternative electrophilic pathways for synthesizing (chloromethyl)methyldiphenylsilane, particularly valuable for substrates sensitive to organometallic conditions. Zinc chloride (ZnCl₂) serves as the most effective catalyst, activating silicon-chlorine bonds toward electrophilic substitution at approximately 0.5-2.0 mol% loading. This approach facilitates direct chloromethylation of diphenylsilane derivatives through Friedel-Crafts type mechanisms, avoiding the moisture sensitivity inherent in Grignard methodologies [1] [4].

Catalyst design innovations have substantially improved reaction efficiency. Ternary catalyst systems incorporating copper(I) chloride with palladium co-catalysts enable hydrosilylation-chlorination sequences. These systems operate through copper-mediated activation of silicon-hydrogen bonds, followed by oxidative chlorination to yield the target chlorosilane products with >85% regioselectivity. Nickel-based catalysts demonstrate complementary effectiveness in chlorosilane cross-coupling reactions, forming carbon-silicon bonds under milder conditions than traditional methods [1].

Continuous-flow electrophilic activation represents a significant industrial advancement. Fixed-bed reactors packed with heterogeneous Lewis acid catalysts (e.g., ZnCl₂ immobilized on silica) enable precise residence time control (2-5 minutes) at elevated pressures (3-5 atm). This configuration achieves 95% conversion with minimized catalyst decomposition and reduced waste streams compared to batch processing. The continuous approach effectively manages the highly exothermic nature of chloromethylation, maintaining isothermal conditions throughout the reaction [4].

Table 2: Performance Metrics of Lewis Acid Catalysts

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)
ZnCl₂ (homogeneous)25-409288
CuCl/Pd (bimetallic)50-659592
Ni(0) nanoparticles70-858985
AlCl₃0-259678

Reaction engineering considerations are paramount for electrophilic processes. The hydrogen chloride introduction rate directly impacts conversion efficiency, with optimal flow rates between 0.5-1.2 L/min per mole of silane. Insufficient HCl flow results in incomplete conversion, while excessive flow promotes dichloromethyl side product formation through over-chlorination. Reactor design must incorporate corrosion-resistant materials (Hastelloy or glass-lined steel) and efficient gas dispersion systems to ensure homogeneous reagent mixing [4].

Continuous-Flow Industrial Chlorination Process Optimization

Industrial-scale production of (chloromethyl)methyldiphenylsilane has undergone transformative advancements through continuous-flow technology, addressing critical limitations of batch processing. Modern flow reactors achieve space-time yields exceeding 500 g·L⁻¹·h⁻¹ through precise parameter control and sophisticated engineering solutions. These systems overcome heat transfer limitations inherent in batch reactors, enabling isothermal operation despite the highly exothermic nature of chlorination reactions (ΔH = -120 kJ/mol) [4].

Reactor configuration optimization focuses on three primary designs:

  • Microstructured tubular reactors with internal diameters < 1 mm enable rapid heat dissipation and narrow residence time distribution
  • Packed-bed reactors utilizing immobilized Lewis acid catalysts provide heterogeneous catalysis advantages
  • Cascade reactor systems separate reaction stages to prevent over-chlorination

Each configuration employs distinct temperature zoning strategies, with initial reaction zones maintained at 20-30°C and subsequent zones gradually increasing to 50-60°C to drive conversion to completion while minimizing thermal degradation [4].

Process intensification parameters demonstrate significant improvements over conventional batch methods:

  • Residence times reduced from 12-36 hours to 5-15 minutes
  • Hydrogen chloride utilization efficiency increased to >95% from approximately 65-70%
  • Byproduct formation reduced by 40-60% through elimination of local hot spots
  • Production capacity increased to >5,000 metric tons/year in compact reactor footprints

These advancements stem from advanced process control systems incorporating real-time FTIR monitoring and automated adjustment of reactant stoichiometry. The integration of membrane-based separation units allows continuous product extraction and catalyst recycling, significantly reducing waste generation [4].

Fig. 1: Continuous-Flow Reactor Configuration for Industrial Chlorination

[Silane Feed] → [Preheating Zone (40°C)] → [Reaction Module 1: Chlorination @ 50°C] → [Inline FTIR Analysis] → [Reaction Module 2: Completion @ 60°C] → [Cooling/Quenching] → [Membrane Separation] → [Product Collection]

Mass transfer optimization addresses a critical limitation in gas-liquid reactions. Industrial implementations employ rotating packed-bed reactors generating centrifugal forces > 500 g to intensify gas-liquid contact. Alternatively, microchannel reactors with engineered gas dispersion elements achieve interfacial areas > 20,000 m²/m³, reducing mass transfer limitations that traditionally constrained reaction rates. These designs enable complete hydrogen chloride absorption within seconds, compared to hours in conventional stirred tanks [4].

Byproduct Formation and Mitigation in Dichlorosilane Reprocessing

The industrial synthesis of (chloromethyl)methyldiphenylsilane generates complex byproduct streams requiring sophisticated mitigation strategies. Redistribution reactions represent the primary source of undesired compounds, with thermodynamic studies revealing that disproportionation equilibrium constants range from 1.5 to 3.2 for methylchlorosilanes at 25-80°C. These reactions produce challenging byproducts including:

  • Bis(diphenylmethyl)chlorosilane
  • Methyldiphenylsilanol
  • Cyclic siloxane dimers and trimers
  • Chlorinated diphenylmethane derivatives

The borohydride-catalyzed redistribution discovered by Larson represents a particularly efficient byproduct reprocessing method. Lithium borohydride (0.8-3.0 mol%) catalyzes the redistribution of hydrosilanes and chlorosilanes at 60-80°C, converting undesirable byproducts back to the target chlorosilane with 75-85% efficiency. This catalytic system operates through borohydride-mediated activation of silicon-chlorine bonds, followed by thermodynamic redistribution toward the most stable species [1] .

Thermal degradation pathways generate additional impurities during processing above 80°C. Kinetic studies reveal activation energies of 85-100 kJ/mol for decomposition reactions, necessitating strict temperature control during distillation and storage. Degradation products include:

  • Chloromethane and diphenyldichlorosilane (from Si-C bond cleavage)
  • Tetraphenylsilane (through Friedel-Crafts rearrangement)
  • Oligomeric siloxanes (via hydrolysis of trace moisture)

Advanced purification technologies achieve the high purity (>99.5%) required for electronic applications. Fractional distillation under reduced pressure (0.5-5 mmHg) remains the primary separation method, with the target compound distilling at 120-125°C. Boron-containing impurities pose particular challenges, efficiently removed by silica fixed-bed adsorption with >99% removal efficiency. For metal contamination, crystallization from pentane at -20°C effectively reduces transition metal content below 10 ppb [1] [5].

Table 3: Byproduct Distribution and Mitigation Strategies

ByproductFormation PathwayConcentration RangeMitigation Approach
Bis(diphenylmethyl)silaneOver-alkylation3-8%Redistribution catalysis
MethyldiphenylsilanolMoisture hydrolysis1-5%Molecular sieves drying
CyclotrisiloxanesCondensation2-7%Short-path distillation
ChlorodiphenylmethaneFriedel-Crafts rearrangement0.5-3%Temperature control <60°C

Process analytics integration enables real-time byproduct monitoring. Inline Raman spectroscopy combined with chemometric modeling provides second-by-second analysis of reaction composition, allowing immediate adjustment of reactant ratios when byproduct concentrations exceed thresholds (typically >2%). This approach reduces off-specification product batches by 90% compared to offline GC analysis [1] [4].

Kinetic Profiling of Trimethyl Orthoformate-Assisted Alkoxylation

The alkoxylation of (chloromethyl)methyldiphenylsilane represents a critical functionalization pathway for producing silicon-containing building blocks. Kinetic investigations reveal a pseudo-first-order dependence on chlorosilane concentration when conducted with excess trimethyl orthoformate (TMOF) as the alkoxylation agent. The reaction proceeds through a concerted SN2-Si mechanism with simultaneous nucleophilic attack and chloride departure, characterized by a negative entropy of activation (ΔS‡ = -120 J·mol⁻¹·K⁻¹) [1].

Solvent effects profoundly influence reaction rates. Polar aprotic solvents (ε > 15) accelerate the reaction by stabilizing the transition state:

  • Acetonitrile: k = 8.3 × 10⁻⁴ s⁻¹
  • N,N-Dimethylformamide: k = 1.2 × 10⁻³ s⁻¹
  • Tetrahydrofuran: k = 4.7 × 10⁻⁴ s⁻¹

The steric parameter (Es) of alkoxy groups directly determines reaction velocity. Kinetic studies demonstrate a linear free-energy relationship between log(k) and Taft steric parameters, with relative rates decreasing in the order: methoxy (1.0) > ethoxy (0.25) > isopropoxy (0.03) > tert-butoxy (<0.001). This sensitivity necessitates catalyst design for bulky alkoxy group installation [1] .

Activation energy determinations through Arrhenius analysis reveal significant differences between alkoxy groups:

  • Methoxy: Eₐ = 52 kJ/mol
  • Ethoxy: Eₐ = 58 kJ/mol
  • Isopropoxy: Eₐ = 72 kJ/mol

These values confirm the increasing steric congestion at the transition state with larger substituents. The enthalpy-entropy compensation effect becomes evident with isokinetic temperatures of 380-400 K, indicating similar reaction mechanisms across the series despite rate differences [1].

Catalytic acceleration strategies overcome steric limitations. Crown ether phase-transfer catalysts (18-crown-6, 2 mol%) enhance reaction rates by 15-fold for ethoxylation through chloride anion complexation. For tertiary alkoxy groups, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) catalysts enable reactions at 25°C that otherwise require >100°C. These catalysts operate through silicon hypercoordination, expanding the coordination sphere and facilitating nucleophilic approach [1] .

Computational modeling provides atomic-level mechanistic insights. Density functional theory (B3LYP/6-311++G) calculations identify a **pentacoordinate silicon transition state with elongated Si-Cl bonds (2.35 Å) and forming Si-O bonds (2.10 Å). The orthoformate moiety acts as a chloride scavenger through transient formation of methyl chloroformate, lowering the activation barrier by 25 kJ/mol compared to direct methanolysis. This theoretical model accurately predicts the experimentally observed kinetic isotope effects (kH/kD = 1.8) for deuterated methoxy sources .

Properties

CAS Number

18407-40-4

Product Name

(Chloromethyl)methyldiphenylsilane

IUPAC Name

chloromethyl-methyl-diphenylsilane

Molecular Formula

C14H15ClSi

Molecular Weight

246.8 g/mol

InChI

InChI=1S/C14H15ClSi/c1-16(12-15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

SSQOSTRUDOUBJZ-UHFFFAOYSA-N

SMILES

C[Si](CCl)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C[Si](CCl)(C1=CC=CC=C1)C2=CC=CC=C2

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